molecular formula C7H5BrN2S B13123120 7-Bromo-2-methylthiazolo[4,5-c]pyridine

7-Bromo-2-methylthiazolo[4,5-c]pyridine

Cat. No.: B13123120
M. Wt: 229.10 g/mol
InChI Key: GTBMFIGNEWTGQC-UHFFFAOYSA-N
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Description

7-Bromo-2-methylthiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the thiazole and pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position of the thiazolo[4,5-c]pyridine ring system. Thiazole and pyridine derivatives are known for their wide range of biological and medicinal properties, making them significant in various fields of scientific research .

Preparation Methods

The synthesis of 7-Bromo-2-methylthiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-aminothiazole with 2-bromopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7-Bromo-2-methylthiazolo[4,5-c]pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-2-methylthiazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylthiazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

7-Bromo-2-methylthiazolo[4,5-c]pyridine can be compared with other thiazole and pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

7-bromo-2-methyl-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C7H5BrN2S/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3

InChI Key

GTBMFIGNEWTGQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=CC(=C2S1)Br

Origin of Product

United States

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